

Clinical Application Notes: **Vicriviroc and Pembrolizumab for Advanced MSS CRC**

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Compound Focus: Vicriviroc

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Indication & Rationale

This combination was investigated for patients with **advanced or metastatic Microsatellite Stable (MSS) or mismatch repair proficient (pMMR) Colorectal Cancer (CRC)** [1]. The scientific rationale explored whether **vicriviroc**, a **C-C motif chemokine receptor 5 (CCR5) antagonist**, could modulate the tumor microenvironment to enhance the efficacy of pembrolizumab, an **anti-PD-1 monoclonal antibody** [1]. This approach aimed to overcome the known resistance of MSS/pMMR colorectal cancer to PD-1 checkpoint inhibitor monotherapy [1].

Trial Outcomes Summary

The table below summarizes the key efficacy and safety outcomes from the Phase 2 trial.

Outcome Measure	Vicriviroc 150 mg + Pembrolizumab	Vicriviroc 250 mg + Pembrolizumab
Objective Response Rate (ORR)	5% (95% CI, 0.1%-24.9%)	5% (95% CI, 0.1%-24.9%)
Best Overall Response	No complete responses; 1 partial response	No complete responses; 1 partial response
Dose-Limiting Toxicities (DLTs)	None reported	2 patients experienced DLTs (Grade 4 encephalopathy and Grade 4 pneumonitis)

Outcome Measure	Vicriviroc 150 mg + Pembrolizumab	Vicriviroc 250 mg + Pembrolizumab
General Safety Profile	Manageable toxicity	Manageable toxicity, though with noted serious DLTs

Patient Selection & Eligibility Criteria

Successful application of this protocol requires strict adherence to the patient selection criteria defined in the clinical trial.

Key Inclusion Criteria [2]:

- **Diagnosis:** Histologically confirmed, locally advanced, unresectable, or metastatic MSS CRC.
- **Prior Therapy:** Must have been previously treated with standard therapies, including **fluoropyrimidine, oxaliplatin, and irinotecan**. Patients must have either received, been intolerant to, or been ineligible for all other treatments known to confer clinical benefit.
- **Disease Status:** Measurable disease as per **RECIST 1.1** criteria.
- **Performance Status:** Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- **Tissue Sample:** Availability of archival or newly obtained tumor tissue biopsy.

Key Exclusion Criteria [2]:

- Active autoimmune disease requiring systemic treatment in the past 2 years.
- Known active central nervous system (CNS) metastases and/or carcinomatous meningitis.
- History of or current non-infectious pneumonitis that required steroids.
- Known history of human immunodeficiency virus (HIV), hepatitis B, or active hepatitis C virus infection.
- Prior therapy with any CCR5 antagonist (e.g., maraviroc) or any anti-PD-1, anti-PD-L1, or anti-PD-L2 agent.

Detailed Experimental Protocol

Treatment Regimen and Dosing

This was an open-label study where patients were randomized to one of two dose groups [1]:

- **Group A: Vicriviroc 150 mg** orally, once daily + Pembrolizumab **200 mg** intravenously, every 3 weeks.
- **Group B: Vicriviroc 250 mg** orally, once daily + Pembrolizumab **200 mg** intravenously, every 3 weeks.

Pembrolizumab was administered for up to **35 cycles (approximately 2 years)** [1]. The protocol allowed for pre-medication for pembrolizumab infusion-related reactions per institutional standards.

Assessment Methodologies

Primary Endpoints [1]:

- **Efficacy:** Objective Response Rate (ORR) as assessed by the investigator per **RECIST v1.1**.
- **Safety:**
 - Incidence of Dose-Limiting Toxicities (DLTs).
 - Incidence and severity of Adverse Events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
 - Discontinuations due to AEs.

Recommended Assessment Schedule:

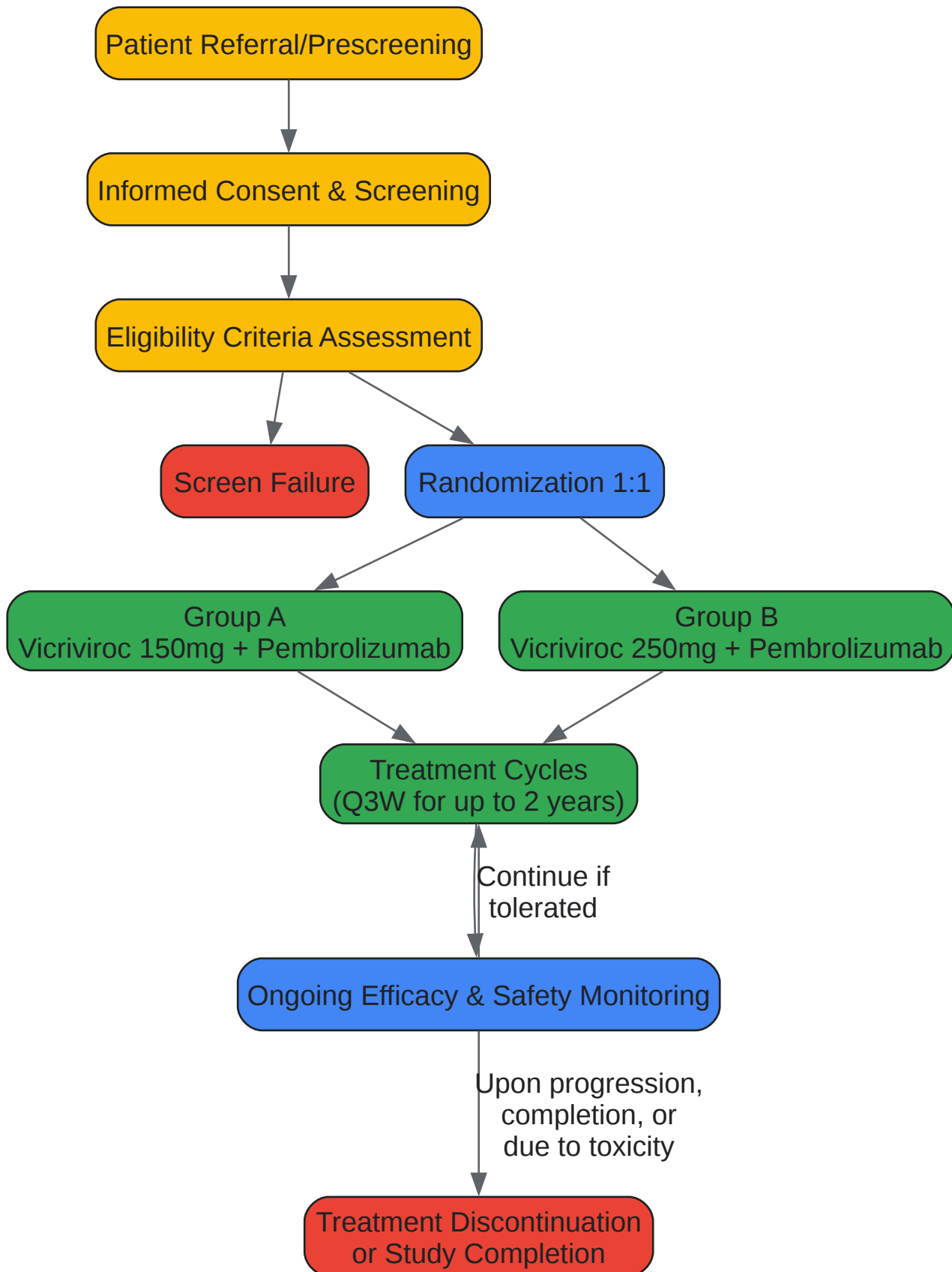
- **Tumor Imaging:** CT or MRI scans should be performed at baseline and then regularly, typically every 6-9 weeks, per RECIST v1.1 guidelines to evaluate objective response and progression.
- **Safety Monitoring:** Continuous monitoring for Adverse Events (AEs) and specific vigilance for immune-mediated Adverse Reactions (imARs) associated with pembrolizumab. This includes regular clinical evaluations and laboratory tests (e.g., liver enzymes, creatinine, thyroid function) [3].

Critical Safety Notes

- **Pembrolizumab Warnings:** Pembrolizumab can cause severe and fatal immune-mediated adverse reactions affecting any organ system (e.g., pneumonitis, colitis, hepatitis, endocrinopathies) [3]. These require close monitoring and prompt management with corticosteroids and/or other immunosuppressants, which may necessitate withholding or permanent discontinuation of the drug [3].
- **Vicriviroc Dosing:** The 250 mg dose cohort observed severe DLTs (Grade 4 encephalopathy and pneumonitis) [1]. This indicates a higher risk profile for this dose level.
- **Drug Interactions:** Pembrolizumab has a wide range of potential drug interactions. A dedicated drug interaction checker should be consulted before and during therapy [4].

Experimental Workflow

The following diagram illustrates the patient journey through the clinical trial protocol, from screening to treatment and final assessment.



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Research Conclusions and Future Directions

The combination of **vicriviroc** and pembrolizumab demonstrated **limited clinical efficacy** in treating advanced/metastatic MSS CRC, with an ORR of only 5% in both dose groups [1]. While toxicity was generally manageable, the occurrence of severe DLTs at the 250 mg **vicriviroc** dose warrants caution [1].

Subsequent analysis of the trial data led to an update in the drug's **Likelihood of Approval (LoA) to 17%** and its **Phase Transition Success Rate (PTSR) to 42%**, reflecting the challenges in advancing this particular combination for MSS CRC [5]. Future research should focus on identifying predictive biomarkers to select patient subpopulations that might benefit from this immunomodulatory strategy, potentially exploring combinations with other therapeutic modalities.

References

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